N-allylpiperidine-1-carbothioamide
Description
N-Allylpiperidine-1-carbothioamide is a thioamide derivative characterized by a piperidine ring substituted with an allyl group (–CH₂CHCH₂) at the nitrogen atom and a thiocarbonyl (–C=S) functional group. Thioamides, in general, are structurally and functionally significant due to their sulfur-containing moiety, which enhances intermolecular interactions (e.g., hydrogen bonding) and influences physicochemical properties such as solubility and stability . Thioamides are typically synthesized via reactions between amines and isothiocyanates, suggesting that this compound could be prepared using allyl isothiocyanate and piperidine, analogous to the synthesis of N-phenylpiperidine-1-carbothioamide .
Properties
IUPAC Name |
N-prop-2-enylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-2-6-10-9(12)11-7-4-3-5-8-11/h2H,1,3-8H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPXPVPIWTXYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allylpiperidine-1-carbothioamide can be synthesized through the hydrosilylation reaction of N-allylpiperidine with a suitable thiocarbonyl compound in the presence of a catalyst such as platinum (Pt) or palladium (Pd). The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, room temperature to 50°C.
Reduction: LiAlH₄, tetrahydrofuran (THF), reflux conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-allylpiperidine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases such as Alzheimer’s.
Materials Science: The compound’s functional groups make it suitable for modifying polymers, enhancing their properties for applications in coatings, sealants, and adhesives.
Biological Studies: It is used in studies related to oxidative stress and its effects on cognitive functions.
Mechanism of Action
The mechanism of action of N-allylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in managing cognitive decline associated with neurodegenerative disorders.
Comparison with Similar Compounds
N-Phenylpiperidine-1-carbothioamide (C₁₂H₁₆N₂S)
- Synthesis : Reacting piperidine with phenyl isothiocyanate yields the title compound, as reported in single-crystal X-ray studies .
- Crystal Structure: Monoclinic system (space group P2₁/c) with lattice parameters a = 11.661 Å, b = 9.522 Å, c = 10.989 Å, β = 102.15°, and V = 1192.8 ų .
- Interactions : Exhibits intermolecular N–H⋯S hydrogen bonds and weak intramolecular C–H⋯S/N interactions, contributing to its stability .
N-Allylpiperidine-1-carbothioamide (Theoretical)
Ranitidine-Related Compounds ()
- Ranitidine Diamine Hemifumarate: Contains a furan ring and dimethylamino group, linked via thioether and amine groups.
- Comparison : Unlike piperidine-based thioamides, ranitidine derivatives are pharmacologically active (e.g., H₂ antagonists), highlighting the role of heterocyclic and sulfhydryl groups in bioactivity.
Physicochemical and Functional Properties
Key Findings :
- Substituent Effects : Aromatic substituents (e.g., phenyl) enhance rigidity and hydrogen bonding, whereas alkenyl groups (e.g., allyl) may improve solubility or conformational adaptability .
- Synthetic Flexibility : Piperidine-based thioamides are tunable via substituent choice, enabling tailored properties for applications in medicinal chemistry or materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
